Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate typically involves the reaction of methyl 2-bromobenzoate with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group attacks the carbonyl carbon of the ester, leading to the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate: Known for its potential biological activity.
Ethyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate: Similar structure with an ethyl ester group.
Methyl 2-(2-cyano-3-methoxy-3-oxopropyl)benzoate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyano and ester groups make it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.28 g/mol
The compound features a benzoate moiety with a cyano and ethoxy substituent, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
- Anti-inflammatory Effects : In vitro studies indicate that this compound can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in cancer cell lines, with findings indicating selective toxicity towards certain types of cancer cells while sparing normal cells.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on existing research:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Cell Signaling : It is suggested that the compound interacts with specific receptors or signaling pathways that regulate inflammation and cell proliferation.
Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxicity Assay Results
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent. -
Case Study on Anti-inflammatory Properties :
In a research article from Inflammation Research, researchers investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound led to a marked reduction in joint swelling and pain, indicating its therapeutic potential for inflammatory conditions.
Properties
IUPAC Name |
methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-19-13(16)11(9-15)8-10-6-4-5-7-12(10)14(17)18-2/h4-7,11H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZBHVXGTJUXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.